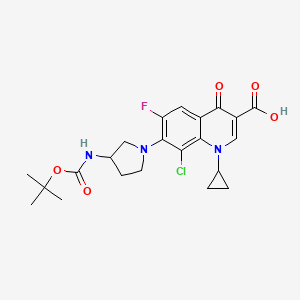
7-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinolone core, a cyclopropyl group, and a tert-butoxycarbonyl-protected pyrrolidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a series of reactions, including cyclization and functional group transformations. For example, the reaction of a suitable aniline derivative with a β-ketoester can lead to the formation of the quinolone core.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinolone core.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .
Propriétés
Numéro CAS |
105956-96-5 |
|---|---|
Formule moléculaire |
C22H25ClFN3O5 |
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
8-chloro-1-cyclopropyl-6-fluoro-7-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H25ClFN3O5/c1-22(2,3)32-21(31)25-11-6-7-26(9-11)18-15(24)8-13-17(16(18)23)27(12-4-5-12)10-14(19(13)28)20(29)30/h8,10-12H,4-7,9H2,1-3H3,(H,25,31)(H,29,30) |
Clé InChI |
RKUBTKCNLMKCQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


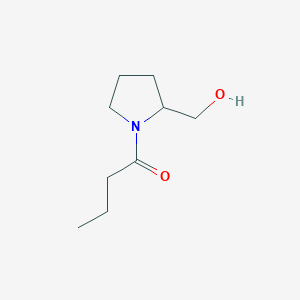

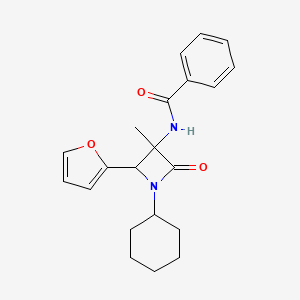
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
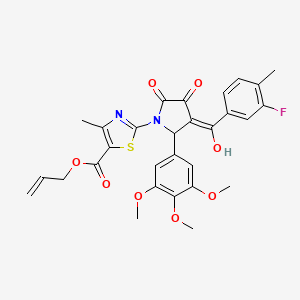

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
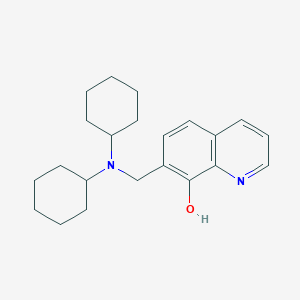
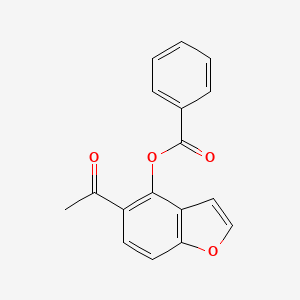
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
